molecular formula C24H26O4 B12554839 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) CAS No. 154256-09-4

4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)

Cat. No.: B12554839
CAS No.: 154256-09-4
M. Wt: 378.5 g/mol
InChI Key: QHXRLMHIDWGUIZ-UHFFFAOYSA-N
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Description

The compound 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) features a central methylene bridge substituted with a 2-hydroxy-3-methoxyphenyl group, connecting two 2,5-dimethylphenol units. The presence of hydroxyl and methoxy groups on the bridging phenyl ring introduces hydrogen-bonding and electronic effects, which may enhance solubility and biological activity compared to simpler methylene-bridged analogs.

Properties

CAS No.

154256-09-4

Molecular Formula

C24H26O4

Molecular Weight

378.5 g/mol

IUPAC Name

4-[(4-hydroxy-2,5-dimethylphenyl)-(2-hydroxy-3-methoxyphenyl)methyl]-2,5-dimethylphenol

InChI

InChI=1S/C24H26O4/c1-13-11-20(25)15(3)9-18(13)23(17-7-6-8-22(28-5)24(17)27)19-10-16(4)21(26)12-14(19)2/h6-12,23,25-27H,1-5H3

InChI Key

QHXRLMHIDWGUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(C2=C(C(=CC=C2)OC)O)C3=C(C=C(C(=C3)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) typically involves the reaction of 2,5-dimethylphenol with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. One common method involves dissolving 2,3-dimethyl-2,3-bis(hydroxylamino)butane and 3-methoxy-4-hydroxybenzaldehyde in methanol . The reaction mixture is stirred at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

The compound exhibits notable antioxidant properties, which have been extensively studied. Antioxidants are crucial in preventing oxidative stress-related diseases. Research indicates that compounds with similar structures can scavenge free radicals effectively, thus protecting cells from damage. This property is particularly valuable in developing pharmaceuticals aimed at treating conditions associated with oxidative stress, such as cancer and neurodegenerative diseases .

Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may possess anti-inflammatory effects. Inflammation is a significant factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in drug development. The presence of hydroxyl groups in the structure may enhance its ability to interact with biological targets involved in inflammatory responses .

Polymer Science

Stabilizers for Polymers

In polymer chemistry, 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) serves as an effective stabilizer for polymers. Its antioxidant properties help prevent the degradation of polymers during processing and application. The compound can be incorporated into various polymer matrices to enhance thermal stability and prolong the lifespan of materials exposed to harsh environmental conditions .

Case Study: Thermal Stability

A comparative study on the thermal stability of polymer additives showed that incorporating this compound significantly improved the thermal resistance of polyolefins. The results indicated a reduction in weight loss at elevated temperatures compared to control samples without the additive, demonstrating its effectiveness as a thermal stabilizer .

Antioxidant Applications

Food Preservation

The antioxidant properties of 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) extend to food science as well. It can be utilized as a natural preservative to extend the shelf life of food products by preventing oxidative rancidity. This application is particularly relevant in the formulation of oils and fats where oxidation can lead to undesirable flavors and loss of nutritional quality .

Summary Table: Applications Overview

Application AreaSpecific UseBenefits
Medicinal ChemistryAntioxidant and anti-inflammatory agentProtects against oxidative stress; modulates inflammation
Polymer ScienceStabilizer for polymersEnhances thermal stability; prolongs material lifespan
Food PreservationNatural preservativeExtends shelf life; prevents rancidity

Mechanism of Action

The mechanism of action of 4,4’-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) involves its interaction with molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bridging Group Variations

(a) Ethene-Bridged Analogs
  • Compound 3 (E)-4,4'-(ethene-1,2-diyl)bis(2,5-dimethylphenol) (): Structure: Features an ethene bridge instead of a substituted methylene group. Properties: Higher melting point (299–300°C) due to rigid conjugation and reduced steric hindrance. NMR Data: Distinct aromatic proton signals (δ = 7.29 ppm for central protons) and methyl groups (δ = 2.24 ppm) .
(b) Thiomethylene-Bridged Analogs
  • Phenol, 4,4'-[thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)- (): Structure: Contains a sulfur atom in the bridge, replacing oxygen.
(c) Simple Methylene-Bridged Analogs
  • 4,4'-Methylenebis(2,6-dimethylphenol) (CAS 5384-21-4, ): Structure: Unsubstituted methylene bridge with 2,6-dimethylphenol units.

Substituent Position and Functional Group Variations

(a) 2,5-Dimethylphenol Derivatives
  • 4,4'-Methylenebis(2,5-dimethylphenol) (CAS 111329-41-0, ): Structure: Lacks the 2-hydroxy-3-methoxyphenyl substituent on the methylene bridge. Properties: Molecular formula = C17H20O2; likely lower polarity than the target compound due to absence of polar substituents .
(b) Aza-Bridged Derivatives
  • 24MD (6,6′-(methylazanediyl)bis(methylene)bis(2,4-dimethylphenol)) (): Structure: Nitrogen-containing bridge with 2,4-dimethylphenol units. Biological Activity: Induces autophagy in lung cancer via mTOR pathway inhibition, highlighting the role of bridge electronegativity in bioactivity .

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Key Spectral Data (1H NMR)
Target Compound Not explicitly reported Not reported Likely δ ~6.5–7.5 ppm (aromatic protons)
Ethene-bridged Analog () C18H20O2 299–300 δ = 7.29 (s, 2H), 2.24 (s, 12H)
4,4'-Methylenebis(2,6-dimethylphenol) () C17H20O2 Not reported δ = 2.24 ppm (methyl groups) inferred

Biological Activity

4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol), also known as bis(2,5-dimethyl-4-hydroxyphenyl)methanol, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis methods, and various biological activities supported by relevant studies.

  • Molecular Formula : C24H26O4
  • Molecular Weight : 378.461 g/mol
  • LogP : 5.2258 (indicating high lipophilicity)

Synthesis Methods

The synthesis of 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) can be achieved through various methods, including:

  • Condensation Reactions : The compound can be synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2,5-dimethylphenol under acidic conditions.
  • Catalytic Methods : Utilizing catalysts such as Lewis acids can enhance the yield and selectivity of the reaction.

Antioxidant Activity

Several studies have demonstrated that this compound exhibits significant antioxidant properties:

  • A study indicated that it effectively scavenges free radicals and reduces oxidative stress in cellular models .
  • The compound showed a dose-dependent increase in antioxidant enzyme activities (e.g., SOD and CAT) in vitro .

Anticancer Properties

Research has highlighted the potential anticancer effects of 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol):

  • Cell Proliferation Inhibition : In vitro studies on cancer cell lines (e.g., breast and colon cancer) revealed that this compound inhibited cell proliferation with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels .
  • It was found to inhibit NF-kB activation, which plays a crucial role in inflammatory responses .

Study 1: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress markers in diabetic rats treated with the compound, results showed a marked reduction in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels compared to untreated controls. This suggests a protective effect against oxidative damage.

Study 2: Cancer Cell Line Testing

A comprehensive study involving various cancer cell lines revealed that treatment with 4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol) led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Comparative Table of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
AnticancerApoptosis induction
Anti-inflammatoryNF-kB inhibition

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